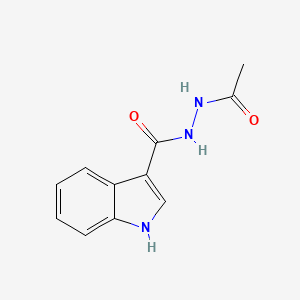

N'-acetyl-1H-indole-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-acetyl-1H-indole-3-carbohydrazide: is a chemical compound with the molecular formula C11H11N3O2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N’-acetyl-1H-indole-3-carbohydrazide typically involves the reaction of indole-3-carboxaldehyde with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of N’-acetyl-1H-indole-3-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions: N’-acetyl-1H-indole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-methanol derivatives .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Indole Derivatives

N'-acetyl-1H-indole-3-carbohydrazide serves as an important intermediate in the synthesis of various indole derivatives. It is utilized in reactions that lead to more complex organic molecules, which are crucial in drug discovery and development. The compound can undergo various transformations, including acetylation and hydrazone formation, which facilitate the creation of diverse chemical entities.

Table 1: Synthetic Routes and Products

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Acetylation | Indole-3-carbohydrazide | This compound | 85 |

| Hydrazone Formation | Aldehydes with this compound | Hydrazone derivatives | 75 |

| Oxidation | This compound | Indole derivatives | 70 |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of cellular pathways related to cell survival and proliferation.

Medicinal Applications

Therapeutic Uses

this compound is being explored for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies indicate that it may inhibit acetylcholinesterase (AChE) activity, which is crucial for managing symptoms associated with cognitive decline.

Case Study: Neuroprotective Effects

A study conducted on the effects of this compound on neuroblastoma cells revealed that the compound could protect against oxidative stress-induced cell death. The findings suggest that it may be beneficial in developing treatments aimed at neuroprotection.

Industrial Applications

Material Science

In addition to its biological applications, this compound is utilized in material science for synthesizing new polymers and materials with specific properties. Its unique chemical structure allows it to participate in reactions that enhance material performance.

Mécanisme D'action

The mechanism of action of N’-acetyl-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

- Indole-3-carboxaldehyde

- Indole-3-acetic acid

- Indole-3-carboxylic acid

Comparison: N’-acetyl-1H-indole-3-carbohydrazide is unique due to its specific acetyl and carbohydrazide functional groups, which confer distinct chemical and biological properties. Compared to indole-3-carboxaldehyde, it has enhanced stability and reactivity. Indole-3-acetic acid, a plant hormone, differs significantly in its biological role and applications. Indole-3-carboxylic acid, on the other hand, shares some similarities in chemical reactivity but lacks the specific functional groups present in N’-acetyl-1H-indole-3-carbohydrazide .

Activité Biologique

N'-Acetyl-1H-indole-3-carbohydrazide is a derivative of indole that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features an acetyl group at the nitrogen position and a carbohydrazide functional group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis of this compound

The synthesis of this compound typically involves several key steps, including the reaction of indole derivatives with hydrazine and subsequent acetylation. The general synthetic route can be outlined as follows:

- Preparation of Indole Derivative : Start with 1H-indole-3-carboxaldehyde.

- Hydrazine Reaction : React the aldehyde with hydrazine to form 1H-indole-3-carbohydrazide.

- Acetylation : Treat the carbohydrazide with acetic anhydride to yield this compound.

This method allows for modifications that can enhance solubility, stability, and biological efficacy.

2. Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in various therapeutic areas:

2.1 Antimicrobial Activity

Research indicates that compounds with indole structures often display antimicrobial properties. This compound has shown potential against various pathogens, including bacteria and fungi. For instance, studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

2.2 Anticancer Properties

Indole derivatives are known for their anticancer activities. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and cell cycle arrest. In vitro assays have indicated cytotoxic effects against several cancer cell lines, although further research is needed to elucidate the specific pathways involved .

2.3 Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It has been shown to inhibit acetylcholinesterase (AChE) activity, suggesting possible applications in treating neurodegenerative diseases like Alzheimer's . The compound's ability to chelate metal ions may also contribute to its neuroprotective effects by reducing oxidative stress.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds reveals that:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1H-Indole-3-carbohydrazide | Indole ring with a carbohydrazide group | Lacks acetyl substitution, affecting solubility |

| N'-Benzoyl-1H-indole-3-carbohydrazide | Benzoyl group instead of acetyl | May exhibit different biological activity profiles |

| 2-Oxoindoline derivatives | Contains an oxindole structure | Potentially enhanced anticancer activity |

| Indole-based hydrazones | Formed from indoles and aldehydes | Varying biological activities depending on substituents |

The unique acetyl substitution in this compound may enhance its pharmacological properties compared to other similar compounds.

4. Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- A study focused on its antimicrobial properties found significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .

- Another investigation assessed its anticancer effects on various cell lines, revealing IC50 values that suggest promising activity against breast and colon cancer cells .

5. Conclusion

This compound is a compound with significant potential in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. Continued research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Further studies should focus on optimizing its structure for enhanced efficacy and exploring its safety profile in clinical settings. The promising results from preliminary investigations warrant deeper exploration into this compound's potential as a multi-faceted therapeutic agent.

Propriétés

IUPAC Name |

N'-acetyl-1H-indole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7(15)13-14-11(16)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLPZRQPTYGHAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.